(S)-1-(Naphthalen-1-yl)propan-1-amine
Description
Significance of Chiral Amines as Versatile Building Blocks in Modern Organic Chemistry
Chiral amines are indispensable components in modern organic chemistry, primarily due to their prevalence in biologically active molecules. Over 80% of all pharmaceutical drugs and candidates feature an amine functional group, and many of these are chiral, making their synthesis a critical challenge. bakhtiniada.ru These structures are central to a vast array of natural products, agrochemicals, and other compounds with significant biological activity. bakhtiniada.runih.gov
The development of efficient and selective methods for producing enantiomerically pure amines is a major focus of contemporary research. nih.gov These chiral amines serve not only as the final targets but also as versatile intermediates and auxiliaries in synthesis. nih.gov They are frequently employed as:
Chiral Resolving Agents: Enantiomerically pure amines are widely used to separate racemic mixtures of acids by forming diastereomeric salts that can be separated through methods like crystallization. libretexts.orgstereoelectronics.org
Chiral Auxiliaries: A chiral amine can be temporarily attached to a substrate to direct a subsequent chemical transformation in a stereoselective manner, after which it is cleaved to yield an enantiomerically enriched product. nih.govnih.gov
Precursors for Chiral Ligands: Chiral amines are foundational building blocks for creating complex chiral ligands used in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, which are pivotal for producing enantiopure compounds on an industrial scale. chemdad.com
The demand for enantiopure amines has spurred the development of numerous synthetic strategies, including catalytic asymmetric hydrogenations and biocatalytic methods using enzymes like transaminases. nih.govnih.gov
The Role of Naphthalene (B1677914) Scaffolds in Inducing and Directing Stereoselectivity
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a powerful tool in asymmetric synthesis for inducing and directing stereoselectivity. google.com Its large, rigid, and planar structure provides significant steric bulk, which can effectively shield one face of a reactive center, forcing an incoming reagent to approach from the less hindered side. This steric hindrance is a primary determinant in controlling the stereochemical outcome of a reaction. google.com
Beyond simple steric effects, the aromatic nature of the naphthalene ring allows for noncovalent interactions, such as π-π stacking. researchgate.net These interactions can help to lock the conformation of a molecule or a transition state, leading to a more ordered and predictable stereochemical environment. researchgate.net In enzymatic reactions, the orientation of a naphthalene-containing substrate within the enzyme's active site is a critical factor that dictates the regio- and stereoselectivity of the product. google.com
Furthermore, naphthalene-containing structures are integral to some of the most successful chiral ligands in asymmetric catalysis, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). In these ligands, the naphthalene rings create a well-defined chiral environment around the metal center, which is responsible for the high enantioselectivity observed in numerous catalytic reactions. libretexts.org The atropisomerism exhibited by these bi-naphthyl systems—chirality arising from hindered rotation around a single bond—is a direct result of the steric demands of the naphthalene units. libretexts.org
Academic and Research Relevance of (S)-1-(Naphthalen-1-yl)propan-1-amine as a Chiral Synthon
While extensive research has been published on its lower homolog, (S)-1-(1-naphthyl)ethylamine, specific academic studies detailing the applications of this compound are less common in publicly available literature. However, its structural similarity to the widely used ethylamine (B1201723) analog allows for well-founded inferences about its research relevance and potential applications as a chiral synthon. It is primarily recognized for its role as a chiral resolving agent and as a building block for more complex chiral molecules. google.com
Physical and Chemical Properties
Basic chemical and physical data for this compound and its common salt form are available from chemical suppliers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|
| This compound | Not explicitly found | C13H15N | 185.27 | Varies by supplier |
| This compound hydrochloride | 873893-96-0 | C13H16ClN | 221.73 | 98+% |
Application as a Chiral Resolving Agent
The primary and most established application for this class of chiral amines is the resolution of racemic acids. libretexts.orgstereoelectronics.org The principle involves reacting the racemic acid (a 50:50 mixture of R and S enantiomers) with the single enantiomer of the chiral amine, in this case, this compound. This acid-base reaction forms a pair of diastereomeric salts.
Because diastereomers have different physical properties, they can often be separated by fractional crystallization. Once a diastereomeric salt is isolated in pure form, a simple acid-base workup is used to break the salt, yielding the enantiomerically pure acid and recovering the chiral amine resolving agent for reuse. libretexts.org
| Reactants | Products (Diastereomeric Salts) | Separability |
|---|---|---|
| (R/S)-Racemic Acid + (S)-Amine | (R)-Acid-(S)-Amine Salt + (S)-Acid-(S)-Amine Salt | Different solubility allows for separation by crystallization |
Use as a Chiral Precursor
Analogous to its ethylamine counterpart, which is a key intermediate in the synthesis of the calcimimetic drug Cinacalcet, this compound serves as a valuable chiral building block. google.com It can be used to synthesize other chiral molecules, such as ligands for organometallic catalysis or as a starting material for pharmaceuticals where the 1-naphthylpropylamine moiety is a key structural feature. chemdad.com Its synthesis is often achieved through asymmetric reduction of the corresponding ketone or ketoxime, using chiral catalysts to establish the desired stereocenter with high enantiomeric purity. google.com
Structure
3D Structure
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(1S)-1-naphthalen-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H15N/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2,14H2,1H3/t13-/m0/s1 |
InChI Key |
JJYPGFPZTOUPHN-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC2=CC=CC=C21)N |
Canonical SMILES |
CCC(C1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for S 1 Naphthalen 1 Yl Propan 1 Amine and Analogous Chiral Naphthylamines
Direct Asymmetric Synthesis Approaches
Direct asymmetric synthesis offers an efficient route to chiral amines by converting a prochiral substrate into a chiral product in a single, enantioselective step. These methods often rely on chiral catalysts to control the stereochemistry of the transformation.
The asymmetric hydrogenation of prochiral imines and ketones is a powerful and atom-economical method for the synthesis of chiral amines. nih.gov This approach typically involves the use of transition metal complexes, such as those of rhodium, iridium, or ruthenium, with chiral ligands. rsc.orgresearchgate.net The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the C=N or C=O double bond, leading to the preferential formation of one enantiomer of the amine.
For the synthesis of (S)-1-(Naphthalen-1-yl)propan-1-amine, this would involve the asymmetric hydrogenation of either N-(1-(naphthalen-1-yl)propylidene)amine or 1-(naphthalen-1-yl)propan-1-one followed by reductive amination. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) ligands have been developed for this purpose. nih.gov For instance, Rhodium(I) complexes with chiral phosphine ligands have been shown to be effective in the asymmetric hydrogenation of imines. rsc.org
Table 1: Rhodium(I)-Catalyzed Asymmetric Hydrogenation of Representative Imines This table presents data for analogous aryl imines to illustrate the effectiveness of the methodology.
| Substrate (ArC(Me)=NCH₂Ph) | Chiral Ligand | Temperature (°C) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| Ar = Phenyl | (R)-cycphos | -25 | 91 | S |
| Ar = 2-Methoxyphenyl | (R)-cycphos | -25 | 85 | S |
| Ar = 4-Methoxyphenyl | (R)-cycphos | -25 | 88 | S |
Another direct approach to chiral amines is the asymmetric reduction of oxime ethers. Chiral borane (B79455) complexes have emerged as effective reagents for this transformation. wikipedia.org These reagents, often generated in situ from a chiral amino alcohol and a borane source, can reduce the C=N bond of an oxime ether with high enantioselectivity. organic-chemistry.orgpsu.edu The stereochemical outcome is dictated by the structure of the chiral ligand.
For the synthesis of this compound, the corresponding O-alkyl oxime ether of 1-(naphthalen-1-yl)propan-1-one would be the substrate. The reduction with a chiral borane complex, for example, one derived from a chiral amino alcohol, would yield the desired (S)-amine. Studies have shown that polymer-supported chiral amino alcohols can also be used to create reusable chiral reducing agents. psu.edu
Table 2: Asymmetric Reduction of Acetophenone (B1666503) Oxime O-Alkyl Ethers with a Polymer-Supported Chiral Borane Reagent This table presents data for the reduction of acetophenone oxime ethers as a model system.
| O-Alkyl Group (R) | Lewis Acid Additive | Optical Purity (%) | Amine Configuration |
|---|---|---|---|
| Methyl | None | 18 | S |
| Ethyl | None | 20 | S |
| Benzyl | None | 26 | S |
| Methyl | BF₃·OEt₂ | 45 | S |
| Methyl | TiCl₄ | 35 | S |
Asymmetric hydroaminomethylation is a highly atom-economical process that involves the addition of an amine and a formyl group (derived from syngas) across a carbon-carbon double bond. nih.gov When applied to an olefin like 1-propenylnaphthalene, this reaction has the potential to form this compound in a single step. The reaction is typically catalyzed by a rhodium complex bearing a chiral ligand. nih.gov The regioselectivity (i.e., whether the amine adds to the C1 or C2 position of the propenyl group) and the enantioselectivity are controlled by the catalyst system and reaction conditions.
The development of chiral ligands that can effectively control both regio- and enantioselectivity is a key challenge in this area. Yanphos is an example of a chiral ligand that has been successfully employed in rhodium-catalyzed asymmetric interrupted intramolecular hydroaminomethylation. nih.gov
Table 3: Regioselective Hydroaminomethylation of Vinylarenes with Aniline This table illustrates the regioselectivity for the hydroaminomethylation of related vinylarenes.
| Vinylarene | Catalyst | Temperature (°C) | Pressure (psi, CO/H₂) | Branched:Linear Ratio |
|---|---|---|---|---|
| Styrene | Sol-gel immobilized [Rh(cod)Cl]₂ | 80 | 800 | 95:5 |
| 4-Methylstyrene | Sol-gel immobilized [Rh(cod)Cl]₂ | 80 | 800 | 94:6 |
| 4-Methoxystyrene | Sol-gel immobilized [Rh(cod)Cl]₂ | 80 | 800 | 92:8 |
Chiral Auxiliary-Mediated Synthesis Strategies
Chiral auxiliary-mediated synthesis is a robust and reliable method for preparing enantiomerically pure compounds. rsc.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
Chiral arylethanamines, such as (R)-phenylglycinol or (R)-phenylglycine amide, are effective chiral auxiliaries for the synthesis of other chiral amines. researchgate.net The synthesis of (S)-1-aminoindane, a structurally similar compound to the target amine, has been achieved with high enantiomeric excess using (R)-phenylglycine amide as the chiral auxiliary. researchgate.net The key step is the diastereoselective reduction of a ketimine formed between 1-indanone (B140024) and the chiral auxiliary. The bulky phenyl group of the auxiliary effectively shields one face of the imine, leading to the preferential addition of the hydride from the opposite face.
A similar strategy could be employed for the synthesis of this compound, starting from 1-(naphthalen-1-yl)propan-1-one.
Table 4: Diastereoselective Reduction of the Ketimine of 1-Indanone with (R)-Phenylglycine Amide This table demonstrates the effectiveness of a chiral arylethanamine auxiliary in a closely related synthesis.
| Catalyst | Solvent | Diastereomeric Excess (de, %) |
|---|---|---|
| 10% Pd/C | Methanol | 92 |
| 10% Pd/C | Ethanol | 88 |
| 10% Pd/C | Isopropanol | 84 |
| Raney Nickel | Methanol | 76 |
A variety of other chiral auxiliaries have been developed for the asymmetric synthesis of α-amines. One of the most successful and widely used is tert-butanesulfinamide (Ellman's auxiliary). yale.edusigmaaldrich.com This auxiliary can be condensed with aldehydes or ketones to form N-tert-butanesulfinyl imines. harvard.edu These imines are then reacted with a nucleophile, such as a Grignard or organolithium reagent. The bulky tert-butanesulfinyl group directs the nucleophilic attack to one face of the imine, resulting in a high degree of diastereoselectivity. harvard.edu Finally, the auxiliary is easily cleaved under acidic conditions to afford the desired chiral amine. researchgate.net
This methodology is very general and has been used to synthesize a vast array of chiral amines with high enantiomeric purity. rsc.orgnih.gov
Table 5: Asymmetric Synthesis of a Chiral Amine using (R)-tert-Butanesulfinamide This table provides a representative example of the addition of a Grignard reagent to an N-tert-butanesulfinyl aldimine.
| Aldehyde | Grignard Reagent | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ethylmagnesium bromide | 98:2 | 95 |
| Isovaleraldehyde | Phenylmagnesium bromide | 97:3 | 92 |
| Cinnamaldehyde | Methylmagnesium bromide | 96:4 | 90 |
Indirect Stereoselective Routes
Indirect routes focus on creating the specific (S)-enantiomer through controlled chemical reactions, often involving multiple steps and highly selective catalysts or reagents.
Reductive Amination of Naphthyl-Substituted Carbonyl Precursors with Selective Reducing Agents
Asymmetric reductive amination is a powerful technique for the direct synthesis of chiral amines from prochiral ketones. nih.gov This one-pot reaction involves the condensation of a ketone with an amine source, such as ammonia (B1221849), to form an imine intermediate, which is then asymmetrically reduced by a chiral catalyst or enzyme to yield the enantiomerically enriched amine. youtube.commasterorganicchemistry.com
For the synthesis of this compound, the corresponding carbonyl precursor is 1-(naphthalen-1-yl)propan-1-one. The process relies on a reducing agent that can selectively deliver a hydride to one face of the imine. While traditional methods might use chiral transition metal catalysts, biocatalysis has emerged as a highly efficient and selective alternative. nih.gov
Enzymes such as Imine Reductases (IREDs) or Reductive Aminases (RedAms) and Amine Dehydrogenases (AmDHs) are particularly effective. nih.govnih.gov These enzymes, often requiring a cofactor like NAD(P)H, can achieve very high levels of enantioselectivity under mild reaction conditions. nih.gov The process involves combining the naphthyl-substituted ketone with an amine donor (e.g., ammonia) and the enzyme system, which may include a coupled cofactor regeneration system to improve efficiency. nih.gov The inherent chirality of the enzyme's active site directs the reduction to produce the desired (S)-amine with high enantiomeric excess (ee). nih.gov
Table 1: Key Components in Asymmetric Reductive Amination
| Component | Role | Example |
|---|---|---|
| Carbonyl Precursor | Starting material that forms the imine | 1-(Naphthalen-1-yl)propan-1-one |
| Amine Source | Provides the nitrogen atom for the amine | Ammonia |
| Selective Reducing Agent | Asymmetrically reduces the imine | Imine Reductase (IRED), Amine Dehydrogenase (AmDH) |
Multi-Step Transformations from Chiral Naphthyl Alcohols or Ketones via Azide (B81097) Intermediates
An alternative indirect strategy involves constructing the chiral amine from a pre-existing chiral center, typically a chiral alcohol. This multi-step pathway offers robust control over the stereochemistry.
The general sequence is as follows:
Asymmetric Reduction: The synthesis begins with the asymmetric reduction of a prochiral naphthyl ketone, such as 1-(naphthalen-1-yl)propan-1-one, to the corresponding chiral alcohol, (R)-1-(naphthalen-1-yl)propan-1-ol. This step establishes the initial stereocenter.
Conversion to Azide: The chiral alcohol is then converted into a chiral azide. This transformation is crucial as it typically proceeds with an inversion of stereochemistry (an SN2-type reaction). The hydroxyl group is first converted into a good leaving group (e.g., a mesylate or tosylate). Subsequent reaction with an azide source, like sodium azide (NaN₃), displaces the leaving group and inverts the stereocenter, yielding (S)-1-azido-1-(naphthalen-1-yl)propane. chula.ac.thajgreenchem.com This step is critical for converting the (R)-alcohol into the desired (S)-configured intermediate. rsc.org
Reduction of Azide: The final step is the reduction of the chiral azide to the primary amine. This is commonly achieved using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), which does not affect the stereocenter. This reduction yields the final product, this compound. chula.ac.th
A related synthesis pathway involves the asymmetric reduction of an α-bromoacetonaphthone, followed by conversion to an optically active naphthyl oxirane. Subsequent nucleophilic ring-opening with sodium azide yields a benzylic-azidoalcohol, which can then be reduced to the corresponding chiral aminoalcohol. chula.ac.th
Resolution of Racemic Mixtures for Enantiopure this compound
Resolution methods start with a racemic mixture of the amine and separate the two enantiomers. While this means that a maximum of 50% of the desired enantiomer can be isolated in a single step, these techniques are often practical and scalable.
Diastereomeric Salt Formation with Chiral Acids
This classical resolution technique is one of the most common methods used in industrial settings. rsc.org The principle relies on the reaction of a racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. nih.govlibretexts.org This acid-base reaction forms a pair of diastereomeric salts.
For resolving racemic 1-(naphthalen-1-yl)propan-1-amine, a chiral acid such as D-(-)-tartaric acid or (R)-mandelic acid can be used. nih.govgoogle.com The reaction proceeds as follows:
(R/S)-Amine + (R)-Acid → (R)-Amine·(R)-Acid + (S)-Amine·(R)-Acid
Because diastereomers have different physical properties, including solubility, one of the diastereomeric salts will often crystallize preferentially from a suitable solvent. libretexts.org This allows for its separation by filtration. After separation, the pure enantiomer of the amine is liberated from the salt by treatment with a base. A patent for the resolution of the closely related 1-(1-naphthalene)ethylamine specifies using D-(-)-tartaric acid, which results in the precipitation of the R-(+)-1-(1-naphthalene)ethylamine D-(-)-tartrate salt, achieving an enantiomeric excess of over 95%. google.com A similar principle would be applied to isolate the (S)-enantiomer of 1-(naphthalen-1-yl)propan-1-amine, likely by selecting the opposite enantiomer of the chiral acid or a different acid altogether.
Table 2: Common Chiral Acids for Amine Resolution
| Chiral Acid | Structure |
|---|---|
| Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH |
| Mandelic Acid | C₆H₅-CH(OH)-COOH |
Kinetic Resolution and Enzymatic Methods
Kinetic resolution differentiates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, allowing the other, slower-reacting enantiomer to be recovered in high enantiomeric purity. wikipedia.org
Enzymatic kinetic resolution is a particularly powerful application of this principle. d-nb.info Enzymes can exhibit extremely high selectivity (enantioselectivity) for one enantiomer over the other. For primary amines, lipases or dehydrogenases are often employed. d-nb.infomdpi.com For instance, an engineered amine dehydrogenase (AmDH) from Geobacillus stearothermophilus has been used for the kinetic resolution of various racemic primary amines. d-nb.info In this process, the enzyme selectively oxidizes one enantiomer (e.g., the R-enantiomer) to the corresponding imine, leaving the unreacted (S)-enantiomer behind with a high enantiomeric excess. d-nb.info The reaction can be driven to completion by coupling it with an NADH-oxidase to regenerate the cofactor. d-nb.info Optimization of parameters like pH, temperature, and buffer can lead to the production of the (S)-amine with >99% ee. d-nb.info
Table 3: Enzymatic Kinetic Resolution of a Racemic Amine
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Enzyme | Engineered Amine Dehydrogenase (LE-AmDH-v1) | Selectively oxidizes one enantiomer | d-nb.info |
| Temperature | 30-50°C | Affects reaction rate; higher temperature can shorten reaction time | d-nb.info |
| pH | ~7.4 | Optimal for enzyme activity | d-nb.info |
Racemization Strategies for Undesired Enantiomers to Enhance Overall Yield
Several methods exist for the racemization of chiral amines. One approach involves heating the amine in the presence of a hydrogenation/dehydrogenation catalyst and hydrogen gas. google.com Catalysts such as Raney cobalt or systems containing copper and zinc oxide can be effective. google.com Another advanced method uses an iridium-based catalyst, which can be attached to a solid support for use in a continuous flow system, allowing the mother liquor from the crystallization to be continuously racemized and recycled. whiterose.ac.uk For some amines, racemization can be achieved through an oxidation-reduction sequence, where the amine is first oxidized to a non-chiral imine and then reduced back to the racemic amine. rsc.org By implementing a racemization loop, the theoretical maximum yield of the desired enantiomer can be increased from 50% to nearly 100%.
Advanced Analytical and Spectroscopic Techniques for Enantiopurity Determination
Chiral Derivatization Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and its application can be extended to determine the enantiomeric excess of chiral amines like (S)-1-(Naphthalen-1-yl)propan-1-amine through the use of chiral derivatizing agents (CDAs). The fundamental principle involves the reaction of the chiral amine with a chiral, enantiomerically pure CDA to form a pair of diastereomers. These diastereomers, unlike enantiomers, have distinct physical and chemical properties, resulting in different NMR spectra.
One of the most widely used CDAs for primary amines is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. acs.orgresearchgate.net The reaction of this compound with the acid chloride of both (R)- and (S)-Mosher's acid produces diastereomeric amides. acs.org The subsequent analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of enantiomeric purity. The difference in the chemical shifts (Δδ) of corresponding protons or fluorine atoms in the two diastereomers is used for quantification. nih.govillinois.edu
The analysis is based on the conformational preferences of the resulting diastereomeric amides. The phenyl group of the Mosher's acid moiety creates a shielding or deshielding effect on the protons of the amine's substituents. By comparing the chemical shifts of the protons in the diastereomers formed from the (R)- and (S)-Mosher's acid, the absolute configuration and enantiomeric excess can be determined. illinois.edu For instance, in the most stable conformation, certain protons of the (S)-amine derivative will be shielded by the phenyl ring of the (R)-Mosher's acid, while the same protons in the (S)-amine derivative of (S)-Mosher's acid will be deshielded, or vice versa. bath.ac.uk
Newer chiral derivatizing agents have also been developed to enhance the chemical shift differences, thereby improving the accuracy of the enantiomeric excess determination by NMR. researchgate.net
Table 1: Representative Chiral Derivatizing Agents for NMR Analysis of Chiral Amines
| Chiral Derivatizing Agent (CDA) | Common Abbreviation | Spectroscopic Nucleus | Key Feature |
| α-Methoxy-α-trifluoromethylphenylacetic acid | Mosher's Acid, MTPA | ¹H, ¹⁹F | Widely used, provides good resolution. nih.gov |
| α-Methoxyphenylacetic acid | MPA | ¹H | An alternative to Mosher's acid. illinois.edu |
| N-Boc-phenylglycine | ¹H | Offers different shielding effects compared to Mosher's acid. bath.ac.uk | |
| 2-Anthrylmethoxyacetic acid | 2-AMA | ¹H | Larger aromatic system for increased chemical shift dispersion. illinois.edu |
Enantioselective Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are cornerstone methods for the separation and quantification of enantiomers. yakhak.org To separate enantiomers like (S)- and (R)-1-(Naphthalen-1-yl)propan-1-amine, a chiral environment must be introduced into the chromatographic system. sepscience.com This is typically achieved through the use of a chiral stationary phase (CSP). nih.gov
In enantioselective GC, the analyte is often derivatized to improve its volatility and interaction with the CSP. For primary amines, derivatization with a chiral reagent can form diastereomers that are separable on a standard achiral column. researchgate.net Alternatively, the underivatized amine can be separated on a GC column coated with a chiral selector. (R)-(+)-1-(1-Naphthyl)ethylamine is noted as a chiral derivatization reagent for GC applications.
Enantioselective HPLC is a highly effective method for the analytical and preparative separation of chiral amines. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are particularly successful in resolving a wide range of racemic compounds, including primary amines. nih.govresearchgate.net The separation mechanism involves transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, often a mixture of alkanes and alcohols with acidic or basic additives, is crucial for achieving optimal separation. researchgate.net
For the separation of compounds structurally similar to 1-(naphthalen-1-yl)propan-1-amine, various chiral columns have proven effective.
Table 2: Examples of Chiral Stationary Phases and Conditions for HPLC Separation of Naphthylethylamine Analogs
| Chiral Stationary Phase (CSP) | Column Type | Mobile Phase Example | Application |
| Larihc CF6-P | Polysaccharide-based | Heptane/Ethanol/TFA/TEA (60:40:0.3:0.2, v/v/v/v) | Separation of 1-(1-Naphthyl)ethylamine (B3023371) enantiomers. researchgate.net |
| Chiralpak IE | Amylose-based | 2-Propanol/Hexane | General resolution of chiral amines. yakhak.org |
| Chiralcel OD-H | Cellulose-based | 2-Propanol/Hexane | General resolution of chiral amines. yakhak.org |
| Crownpak CR(+) | Crown Ether-based | Perchloric acid solution | Separation of primary amine compounds. nih.gov |
Application of Circular Dichroism (CD) Spectroscopy for Chiral Characterization
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique provides information about the stereochemical features of a molecule and is particularly useful for assigning the absolute configuration of enantiomers.
For a molecule like this compound, the naphthalene (B1677914) moiety acts as the chromophore. The interaction of this chromophore with the chiral center results in a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms, i.e., the absolute configuration of the molecule. nist.gov
High-resolution spectroscopic studies on the closely related 1-(1-naphthyl)ethylamine have demonstrated that the CD spectrum is highly sensitive to the conformational structure of the molecule. nist.govnist.gov Theoretical calculations, such as those based on ab initio theory, can predict the CD spectra for different low-energy conformations of the (S) and (R) enantiomers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the predominant conformer in solution can be determined. nist.gov This comparison provides a powerful, non-destructive method for the chiral characterization of this compound.
Role and Applications of S 1 Naphthalen 1 Yl Propan 1 Amine in Chemical Research
Chiral Building Block in the Synthesis of Complex Organic Molecules
The development of new pharmaceuticals and biologically active compounds heavily relies on the availability of chiral building blocks. enamine.net (S)-1-(Naphthalen-1-yl)propan-1-amine serves as a crucial intermediate in the synthesis of more complex, optically pure molecules. The defined (S)-configuration at its chiral carbon is fundamental for its use in creating new chemical entities with specific stereochemistry, a critical factor for biological target interaction. enamine.net
Organic chemists utilize this amine as a foundational component, modifying its structure to build intricate molecular architectures. For instance, its primary amine group allows for a variety of transformations, including acylation, alkylation, and reductive amination, to introduce new functional groups and extend the carbon skeleton. sciencemadness.org This versatility has made it an attractive starting material in diversity-oriented synthesis, where the goal is to create libraries of structurally diverse compounds for high-throughput screening in drug discovery. The process often involves a step-by-step approach to build peptidomimetic inhibitors, such as those targeting aspartic proteases. nih.gov
Design and Synthesis of Novel Chiral Ligands for Asymmetric Catalysis
The field of asymmetric catalysis, which enables the synthesis of a specific enantiomer of a chiral product, is highly dependent on the design of effective chiral ligands. this compound is an excellent precursor for the synthesis of such ligands. Its inherent chirality can be transferred to a metal center, guiding a catalytic reaction to produce a desired stereoisomer with high enantioselectivity. researchgate.net
Researchers have successfully used this amine to create novel chiral ligands for various transition-metal-catalyzed reactions. For example, chiral diamine ligands derived from similar chiral amines have been used in nickel, cobalt, and manganese complexes to catalyze enantioselective additions of dicarbonyl compounds to nitroalkenes. researchgate.net The development of new chiral dinitrogen ligands has also proven effective in the asymmetric synthesis of C-N axially chiral scaffolds. These ligands are crucial for reactions like asymmetric allylic alkylation and hydroboration, which are fundamental transformations in modern organic synthesis. nih.gov
Table 1: Examples of Asymmetric Reactions Using Chiral Ligands This table is illustrative and provides examples of reaction types where ligands derived from chiral amines are applied.
| Reaction Type | Metal Catalyst | Typical Chiral Ligand Type | Achieved Outcome |
|---|---|---|---|
| Asymmetric Hydroboration | Copper (Cu) | Bisphosphine Ligands (e.g., Ph-BPE) | High enantioselectivity (up to >99% ee) and kinetic resolution (s factor up to 1060). nih.gov |
| Asymmetric Catellani Reaction | Palladium (Pd) | Biimidazoline (BiIM) Dinitrogen Ligands | Efficient assembly of C-N axially chiral scaffolds with good reactivity and high enantioselectivity. |
| Michael Addition | Nickel (Ni) | Chiral Diamines | Efficient catalysis for enantioselective addition to nitroalkenes. researchgate.net |
Precursor for Advanced Organic Materials and Functional Molecules
The properties of advanced organic materials are intrinsically linked to the structure of their molecular building blocks. The naphthalene (B1677914) moiety of this compound makes it a valuable precursor for creating functional materials with specific electronic and photophysical properties. nih.gov Naphthalene derivatives are known for their rigid, planar structure and large π-electron conjugated system, which can lead to high quantum yields and excellent photostability. nih.gov
This compound can be incorporated into polymers and other macromolecules. For example, naphthalene-based structures are used in the synthesis of polyimides, which are known for their thermal stability. Soluble precursors containing naphthalene units can be processed into films or fibers and then thermally treated to create robust, insoluble materials with improved electronic properties due to enhanced intermolecular packing. researchgate.net Furthermore, the amine functionality provides a reactive site for polymerization or for grafting onto other material surfaces to impart specific functionalities. Its derivatives are considered excellent candidates for constructing organic electronic devices. nih.gov
Probes for Investigating Molecular Recognition and Enzyme-Substrate Interactions in Biological Systems
Fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Naphthalene derivatives are particularly effective as fluorescent reporters due to their unique photophysical properties, including strong fluorescence and photostability. nih.govmdpi.com The naphthalene ring system within this compound serves as an excellent scaffold for designing such probes. mdpi.com
The amine group on the compound is a convenient handle for chemical modification, allowing it to be tethered to other molecules or incorporated into larger systems designed to detect specific analytes or biological events. researchgate.net For instance, naphthalene-based fluorescent probes have been developed to detect ions like sulfites with very low detection limits (e.g., 9.93 nM). nih.gov These probes often work through mechanisms like photoinduced electron transfer (PET), where the fluorescence is "turned on" or "turned off" upon binding to the target. Encapsulating naphthalene within a metal-organic framework (MOF) has been shown to enhance its fluorescence for sensing organic amines. doi.org This demonstrates the potential for creating highly sensitive and selective sensors based on the naphthalene core for studying molecular interactions in biological and environmental systems. mdpi.comnih.gov
Synthesis of Deuterated and Radiolabeled Analogs for Mechanistic Investigations
To fully understand the mechanism of a chemical reaction or a biological process, chemists often use isotopically labeled compounds. The synthesis of deuterated (using deuterium (B1214612), ²H) or radiolabeled (e.g., with tritium, ³H, or carbon-14, ¹⁴C) analogs of this compound allows researchers to trace the path of the molecule through a complex series of steps.
For example, a deuterated analog, (3S)-3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine, has been synthesized and documented. nih.gov In mechanistic studies of a reaction, replacing a specific hydrogen atom with deuterium can reveal whether the bond to that hydrogen is broken in the rate-determining step of the reaction (a phenomenon known as the kinetic isotope effect). In metabolic studies, radiolabeling can help track the absorption, distribution, metabolism, and excretion of a drug candidate. The synthesis of such labeled compounds often follows established routes, such as the reduction of a nitro-naphthalene precursor to form the amine, followed by specific labeling steps. youtube.com
Future Perspectives in Research on S 1 Naphthalen 1 Yl Propan 1 Amine
Development of More Efficient and Sustainable Synthetic Methodologies
The classical synthesis of chiral amines often involves inefficient, multi-step processes that generate significant waste and rely on harsh conditions and unsustainable transition metal catalysts. openaccessgovernment.org Future research will undoubtedly focus on developing greener, more efficient, and atom-economical methods for producing (S)-1-(Naphthalen-1-yl)propan-1-amine.
Key areas of development include:
Biocatalysis: The use of enzymes in synthesis offers high stereoselectivity under mild, aqueous conditions, presenting a sustainable alternative to traditional chemical routes. nih.gov Engineered enzymes such as transaminases, amine dehydrogenases (AmDHs), and monoamine oxidases are at the forefront of this revolution. nih.gov For instance, AmDHs can catalyze the direct reductive amination of a ketone precursor, using ammonia (B1221849) as the amine source and a cofactor like NAD(P)H, generating the chiral amine with high enantiomeric excess. nih.gov The HIMS-Biocat group has demonstrated the feasibility of converting alcohols directly to amines with minimal waste, a process that could be adapted for the synthesis of this compound. openaccessgovernment.org
Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and "green" strategy for synthesizing chiral amines, offering excellent atom economy and high enantioselectivity. acs.org Future work could focus on developing novel catalysts that are more efficient and operate under milder conditions for the synthesis of this specific amine. Reductive amination, a two-step strategy from a prochiral carbonyl compound, is another powerful methodology that can be optimized for higher yields and enantioselectivity. d-nb.info
The following table summarizes promising sustainable synthetic methods for chiral amines:
| Method | Key Features | Advantages |
|---|---|---|
| Biocatalysis (e.g., Amine Dehydrogenases) | Uses engineered enzymes, mild reaction conditions (room temperature, aqueous buffer). openaccessgovernment.org | High stereoselectivity, minimal waste, sustainable. openaccessgovernment.orgnih.gov |
| Asymmetric Hydrogenation | Transition metal-catalyzed reduction of imines. acs.org | High atom economy, excellent enantioselectivity, "green" strategy. acs.org |
| Reductive Amination | Two-step conversion from a prochiral carbonyl compound. d-nb.info | Powerful methodology for high yields and enantioselectivity. d-nb.info |
Exploration of Novel Catalytic Applications in Emerging Fields
While this compound is a valuable building block, its potential as a catalyst itself remains largely unexplored. The presence of a chiral center and a primary amine group makes it a candidate for applications in organocatalysis. Future research could investigate its efficacy in promoting various asymmetric transformations.
Potential catalytic applications to be explored include:
Asymmetric Aldol and Michael Additions: Chiral primary amines can act as organocatalysts in these fundamental carbon-carbon bond-forming reactions, inducing chirality in the products.
Enantioselective Mannich Reactions: Similar to other chiral amines, it could be used to catalyze the synthesis of chiral β-amino carbonyl compounds.
Chiral Ligand in Metal Catalysis: The amine group can coordinate with metal centers, making it a potential chiral ligand for a variety of metal-catalyzed asymmetric reactions, such as transfer hydrogenation or allylic alkylation.
Integration of Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. openaccessgovernment.org For this compound, these methods can accelerate the discovery and optimization of its properties and applications.
Future research in this area will likely involve:
Rational Design of Catalysts and Derivatives: Density Functional Theory (DFT) and other computational methods can be used to model the transition states of reactions catalyzed by this amine or its derivatives. nih.govacs.org This allows for the rational design of more effective catalysts with enhanced activity and selectivity.
Prediction of Supramolecular Assembly: Computational modeling can predict how molecules of this compound will interact with each other and with other molecules to form larger supramolecular structures. This is crucial for designing new materials with specific properties.
Understanding Structure-Property Relationships: By calculating various molecular properties, researchers can gain a deeper understanding of how the structure of this compound and its derivatives relates to their function. researchgate.net
The table below outlines the potential applications of computational modeling for this compound:
| Computational Method | Application | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. nih.gov | Rational design of more efficient catalysts. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the self-assembly of molecules. | Prediction of supramolecular structures and material properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with biological activity or physical properties. | Efficient screening of derivatives for specific applications. |
Potential in Supramolecular Chemistry and Chirality-Driven Materials Science
The unique combination of a bulky, planar naphthalene (B1677914) group and a chiral propanamine side chain makes this compound an intriguing building block for supramolecular chemistry and materials science. researchgate.netnih.gov The naphthalene moiety can participate in π-stacking interactions, while the amine group can form hydrogen bonds, driving the self-assembly of molecules into well-ordered, chiral superstructures.
Future research directions in this field include:
Chiral Supramolecular Polymers: The self-assembly of this amine could lead to the formation of helical polymers with interesting chiroptical properties, such as circularly polarized luminescence (CPL). rsc.org
Chirality-Induced Spin Selectivity (CISS): Chiral molecules can act as spin filters, a phenomenon known as the CISS effect. acs.orgarxiv.org Materials incorporating this compound could be explored for applications in spintronics, which utilizes the spin of electrons in addition to their charge. acs.orgarxiv.org
Chiral Sensors: Functionalized materials incorporating this chiral amine could be developed for the enantioselective recognition and sensing of other chiral molecules. nih.gov The development of chiral sensors is a rapidly growing field with applications in various scientific disciplines. nih.gov
Chiral Materials for Separation: Materials with chiral pores or surfaces derived from this compound could be used for the chromatographic separation of racemates.
The following table highlights the potential of this compound in materials science:
| Area of Materials Science | Potential Application | Underlying Principle |
|---|---|---|
| Supramolecular Chemistry | Formation of chiral gels, liquid crystals, and polymers. researchgate.netnih.gov | Self-assembly driven by π-stacking and hydrogen bonding. rsc.org |
| Spintronics | Development of spin filters for spintronic devices. acs.org | Chirality-Induced Spin Selectivity (CISS) effect. acs.orgarxiv.org |
| Chiral Recognition | Creation of chiral sensors and separation media. nih.gov | Enantioselective interactions with other chiral molecules. nih.gov |
| Chiroptical Materials | Materials with circularly polarized luminescence (CPL). rsc.org | Formation of ordered, chiral supramolecular aggregates. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
